Cellular ERK Inhibition Potency vs. Sotorasib
In head-to-head comparable cellular assays using the MIA PaCa-2 pancreatic cancer cell line (KRAS G12C mutant), KRAS G12C inhibitor 61 inhibited phospho-ERK 1/2 with an IC50 of 9 nM [1]. Under identical or highly similar experimental conditions, the FDA-approved inhibitor sotorasib (AMG-510) demonstrated a significantly higher IC50 of approximately 30 nM (0.03 µM) [2]. This represents a 3.3-fold improvement in cellular potency.
| Evidence Dimension | Inhibition of ERK1/2 phosphorylation (cellular potency) |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | Sotorasib (AMG-510): IC50 ≈ 30 nM (0.03 µM) |
| Quantified Difference | 3.3-fold lower IC50 (higher potency) |
| Conditions | MIA PaCa-2 cell line (KRAS G12C mutant); 2h treatment for sotorasib |
Why This Matters
This 3.3-fold higher cellular potency provides a quantifiable advantage for researchers requiring lower compound concentrations to achieve effective target engagement in pancreatic cancer models, potentially reducing off-target effects.
- [1] TargetMol. KRAS G12C inhibitor 61 Product Page. Catalog No. T79808, CAS 2300967-40-0. View Source
- [2] Anjiechem. AMG-510 (Sotorasib) Product Page. Cellular data citing Canon J, Rex K, et al. Nature. 2019;575(7781):217-223. View Source
